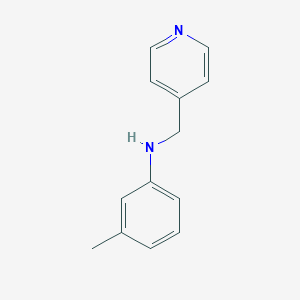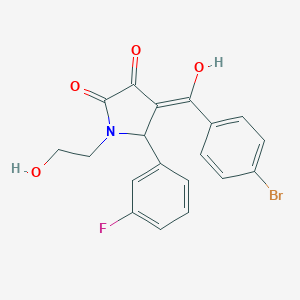![molecular formula C19H21F2N3O B248907 N-(4-Fluoro-phenyl)-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide](/img/structure/B248907.png)
N-(4-Fluoro-phenyl)-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Fluoro-phenyl)-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide, also known as FP1, is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. FP1 is a piperazine-based compound that has been shown to exhibit promising pharmacological properties, particularly in the treatment of certain neurological disorders.
Mecanismo De Acción
The exact mechanism of action of N-(4-Fluoro-phenyl)-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide is not yet fully understood. However, studies have shown that N-(4-Fluoro-phenyl)-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide exhibits a complex pharmacological profile that involves the modulation of various neurotransmitter systems in the brain. This includes the regulation of dopamine, serotonin, and glutamate signaling pathways, all of which are known to be involved in the pathophysiology of various neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that N-(4-Fluoro-phenyl)-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide can have a range of biochemical and physiological effects, depending on the specific dose and administration method used. For example, N-(4-Fluoro-phenyl)-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide has been shown to increase dopamine and serotonin levels in certain brain regions, which may contribute to its therapeutic effects. Additionally, N-(4-Fluoro-phenyl)-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide has been shown to modulate various ion channels and receptors in the brain, which can affect neuronal excitability and synaptic transmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-Fluoro-phenyl)-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide as a research tool is its high binding affinity for certain receptors in the brain, which makes it a useful tool for studying the role of these receptors in various neurological disorders. Additionally, N-(4-Fluoro-phenyl)-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide has been shown to exhibit relatively low toxicity in animal studies, which makes it a safer alternative to other compounds that may have more severe side effects. However, one of the limitations of N-(4-Fluoro-phenyl)-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide is its relatively complex synthesis process, which can make it difficult and time-consuming to produce in large quantities.
Direcciones Futuras
There are several potential future directions for research on N-(4-Fluoro-phenyl)-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide. One area of interest is the development of more efficient and scalable synthesis methods for N-(4-Fluoro-phenyl)-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide, which could help to facilitate larger-scale studies of its pharmacological properties. Additionally, further research is needed to better understand the exact mechanism of action of N-(4-Fluoro-phenyl)-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide, which could help to identify new therapeutic targets for the treatment of neurological disorders. Finally, there is also interest in exploring the potential use of N-(4-Fluoro-phenyl)-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide in combination with other drugs or therapies, which could enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of N-(4-Fluoro-phenyl)-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide typically involves a multi-step process that requires the use of various chemical reagents and solvents. The exact synthesis method can vary depending on the specific laboratory conditions and equipment used. However, in general, the synthesis of N-(4-Fluoro-phenyl)-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide involves the reaction of 4-fluoroaniline and 2-fluorobenzaldehyde with piperazine and propionyl chloride in the presence of a suitable catalyst.
Aplicaciones Científicas De Investigación
N-(4-Fluoro-phenyl)-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide has been extensively studied in the field of neuroscience due to its potential as a therapeutic agent for various neurological disorders. In particular, N-(4-Fluoro-phenyl)-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide has been shown to exhibit strong binding affinity for certain receptors in the brain, including the dopamine D2 and serotonin 5-HT1A receptors. This suggests that N-(4-Fluoro-phenyl)-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide may be effective in the treatment of disorders such as schizophrenia, depression, and anxiety.
Propiedades
Nombre del producto |
N-(4-Fluoro-phenyl)-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide |
|---|---|
Fórmula molecular |
C19H21F2N3O |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
N-(4-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C19H21F2N3O/c20-15-5-7-16(8-6-15)22-19(25)9-10-23-11-13-24(14-12-23)18-4-2-1-3-17(18)21/h1-8H,9-14H2,(H,22,25) |
Clave InChI |
PTEXXNGSYDXXIJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)F)C3=CC=CC=C3F |
SMILES canónico |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)F)C3=CC=CC=C3F |
Solubilidad |
10.4 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-Benzoyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B248837.png)







![N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B248855.png)